

Cyclohexane-1,1-diol: A Technical Guide to its Synthesis and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclohexane-1,1-diol**

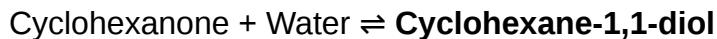
Cat. No.: **B8406456**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexane-1,1-diol, the geminal diol derivative of cyclohexanone, is a molecule of significant academic interest primarily due to its transient nature. Unlike simpler aldehydes, the equilibrium of hydration for cyclohexanone heavily favors the ketone form, rendering the isolation of pure **Cyclohexane-1,1-diol** a considerable challenge. This technical guide provides a comprehensive overview of the in-situ synthesis of **Cyclohexane-1,1-diol**, its inherent instability, and its physicochemical properties as characterized within its equilibrium with cyclohexanone. The document details the factors governing the hydration equilibrium and presents available spectral data in the context of the ketone-diol mixture.


Introduction

Geminal diols, or gem-diols, are organic compounds featuring two hydroxyl groups attached to the same carbon atom. While some gem-diols can be stabilized and isolated, particularly those with strong electron-withdrawing groups, many, including **Cyclohexane-1,1-diol**, are unstable and exist in a reversible equilibrium with their corresponding carbonyl compound and water.^[1] ^[2]^[3] The study of **Cyclohexane-1,1-diol** is therefore intrinsically linked to the hydration of cyclohexanone. Understanding the dynamics of this equilibrium is crucial for researchers working with cyclohexanone in aqueous media, as the presence of even trace amounts of the diol can influence reaction mechanisms and outcomes.

Synthesis of Cyclohexane-1,1-diol: An In-Situ Approach

The synthesis of **Cyclohexane-1,1-diol** is achieved through the nucleophilic addition of water to the carbonyl group of cyclohexanone. This reaction is a reversible process that establishes an equilibrium between the ketone and the gem-diol.[\[2\]](#)

Reaction Scheme:

The equilibrium for this reaction overwhelmingly favors the starting materials, with only trace amounts of **Cyclohexane-1,1-diol** being detectable in the mixture at any given time.[\[4\]](#) The formation of the diol can be catalyzed by either acid or base, which increases the rate at which equilibrium is achieved but does not alter the position of the equilibrium itself.[\[5\]](#)

Factors Influencing the Hydration Equilibrium

Several factors dictate the position of the ketone-hydrate equilibrium:

- **Steric Hindrance:** The presence of the cyclohexane ring creates some steric hindrance around the carbonyl carbon, which is less favorable for the sp^3 hybridized gem-diol compared to the sp^2 hybridized ketone.[\[1\]](#)[\[2\]](#)
- **Electronic Effects:** Alkyl groups, such as the methylene groups in the cyclohexane ring, are electron-donating. These groups stabilize the partial positive charge on the carbonyl carbon, thus disfavoring nucleophilic attack by water and shifting the equilibrium towards the ketone.[\[5\]](#)
- **Intramolecular Hydrogen Bonding:** While intramolecular hydrogen bonding can stabilize some gem-diols, in the case of **Cyclohexane-1,1-diol**, this effect is not significant enough to overcome the unfavorable steric and electronic factors.[\[1\]](#)[\[2\]](#)

Due to this inherent instability, a standard experimental protocol for the isolation of pure, solid **Cyclohexane-1,1-diol** is not available in the literature. The compound is typically studied *in situ* in aqueous solutions of cyclohexanone.

Properties of Cyclohexane-1,1-diol

The physical and chemical properties of **Cyclohexane-1,1-diol** are challenging to determine in its pure form. The data presented below are largely computed or are representative of the equilibrium mixture with cyclohexanone.

Physical Properties

The following table summarizes the known and computed physical properties of **Cyclohexane-1,1-diol** and its precursor, cyclohexanone.

Property	Cyclohexane-1,1-diol	Cyclohexanone
CAS Number	28553-75-5 ^[6]	108-94-1
Molecular Formula	C ₆ H ₁₂ O ₂ ^[7]	C ₆ H ₁₀ O
Molecular Weight	116.16 g/mol ^[7]	98.14 g/mol
Appearance	Not isolated; exists in solution	Colorless oily liquid
Melting Point	Not available	-47 °C
Boiling Point	Not available	155.6 °C
Solubility in Water	Soluble (forms equilibrium)	8.6 g/100 mL at 20 °C

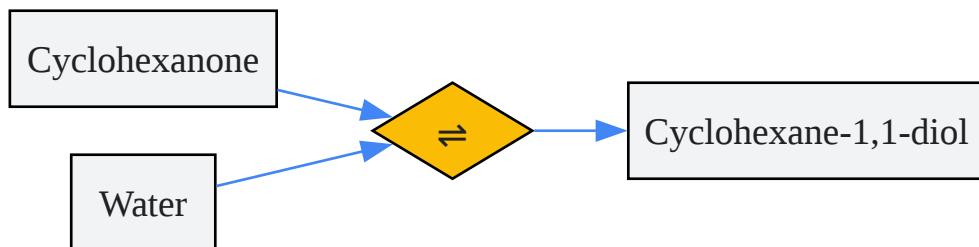
Spectral Data

Since **Cyclohexane-1,1-diol** cannot be isolated, its spectral data is inferred from the analysis of aqueous solutions of cyclohexanone, where it exists in equilibrium.

- ¹H NMR Spectroscopy: In an aqueous solution of cyclohexanone, the proton NMR spectrum is dominated by the signals of the ketone. The protons on the alpha-carbons of cyclohexanone appear around 2.2-2.4 ppm, while the protons on the beta- and gamma-carbons appear at approximately 1.7-1.9 ppm. Signals for the diol would be expected to be very weak and potentially broadened due to chemical exchange. The hydroxyl protons of the diol would likely appear as a broad singlet, the position of which would be dependent on concentration and temperature.

- ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum of an aqueous solution of cyclohexanone shows a characteristic peak for the carbonyl carbon at around 212 ppm. The other carbons of the ring appear between 25 and 42 ppm.[8] The carbon bearing the two hydroxyl groups in **Cyclohexane-1,1-diol** would be expected to appear in the range of 85-95 ppm, but due to its low concentration, this signal is generally not observed.
- Infrared (IR) Spectroscopy: The IR spectrum of an aqueous solution of cyclohexanone is characterized by a strong absorption band for the C=O stretch of the ketone at approximately 1710 cm^{-1} .[9][10] The presence of **Cyclohexane-1,1-diol** would be indicated by the appearance of a broad O-H stretching band around $3300\text{-}3500\text{ cm}^{-1}$ and C-O stretching bands in the $1000\text{-}1200\text{ cm}^{-1}$ region. However, the O-H stretch of water would obscure the diol's hydroxyl signals.

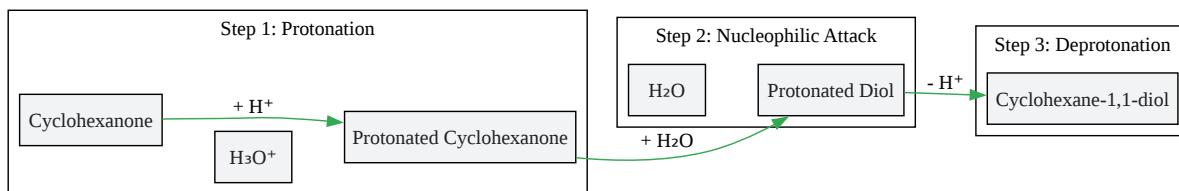
Experimental Protocols


As the isolation of pure **Cyclohexane-1,1-diol** is not feasible under normal conditions, a detailed experimental protocol for its synthesis and purification cannot be provided. The preparation of an aqueous solution of cyclohexanone for the in-situ study of the diol is straightforward.

Protocol for In-Situ Generation of **Cyclohexane-1,1-diol**:

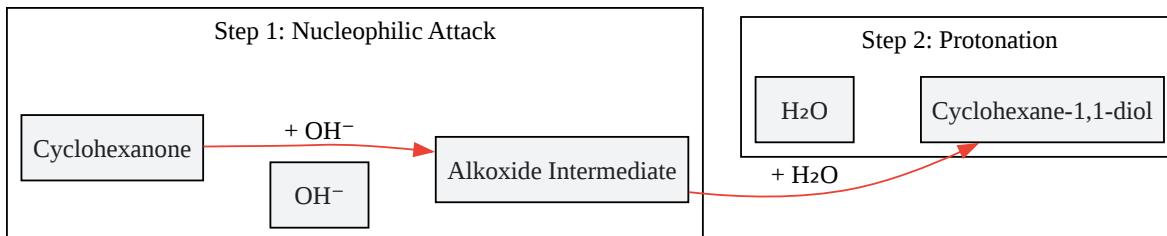
- Materials: Cyclohexanone (high purity), deionized water (or D_2O for NMR studies).
- Procedure:
 - Prepare a solution of cyclohexanone in water (or D_2O) to the desired concentration. For spectroscopic analysis, a concentration range of 1-10% (v/v) is typically used.
 - Thoroughly mix the solution to ensure homogeneity.
 - The solution now contains cyclohexanone in equilibrium with a small amount of **Cyclohexane-1,1-diol**.
 - The solution can be analyzed directly by spectroscopic methods (NMR, IR) to study the equilibrium mixture.

Visualizations


Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: Equilibrium between Cyclohexanone and **Cyclohexane-1,1-diol**.


Acid-Catalyzed Hydration Mechanism

[Click to download full resolution via product page](#)

Caption: Acid-catalyzed formation of **Cyclohexane-1,1-diol**.

Base-Catalyzed Hydration Mechanism

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. organic chemistry - Why are geminal diols unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Factors Affecting the Gem-diol Equilibrium [almerja.com]
- 4. When cyclohexanone is treated with H_2O , an equilibri.. [askfilo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cyclohexane-1,1-diol | CAS#:28553-75-5 | Chemsoc [chemsoc.com]
- 7. Cyclohexane-1,1-diol | C₆H₁₂O₂ | CID 19352763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. homework.study.com [homework.study.com]
- 9. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 10. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- To cite this document: BenchChem. [Cyclohexane-1,1-diol: A Technical Guide to its Synthesis and Properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8406456#synthesis-and-properties-of-cyclohexane-1-1-diol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com